Tefinostat

Acute Myeloid Leukemia Monocytoid-lineage IC50

Tefinostat (CHR-2845) is an hCE-1-activated HDAC inhibitor pro-drug delivering 20–100× greater potency in monocytoid leukemia cells (p=0.001) versus broad-spectrum agents. Its cell-type-specific cleavage spares normal bone marrow and synergizes with cytarabine (CI=0.51). Phase 2-validated in CMML. Includes built-in negative control (CHR-8185). The definitive tool compound for hCE-1-stratified AML/CMML research with a therapeutic window unattainable by non-targeted HDAC inhibitors.

Molecular Formula C28H37N3O5
Molecular Weight 495.6 g/mol
CAS No. 914382-60-8
Cat. No. B1682000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTefinostat
CAS914382-60-8
SynonymsCHR-2845;  CHR 2845;  CHR2845;  Tefinostat
Molecular FormulaC28H37N3O5
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1
InChIKeyGLNWREBYRLDPQP-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tefinostat (CAS 914382-60-8): Understanding the Monocyte-Targeted HDAC Inhibitor and Its Therapeutic Niche


Tefinostat (CHR-2845), with CAS registry 914382-60-8, is a hydroxamic acid-derived, monocyte/macrophage-targeted pan-histone deacetylase (HDAC) inhibitor [1]. It is characterized by its unique mechanism of action: the parent compound is a pro-drug that is selectively cleaved into its active acid metabolite, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1) . This enzymatic activation is the key to its cellular selectivity, as hCE-1 expression is largely confined to cells of the monocytoid lineage (including certain types of acute myeloid leukemia) and hepatocytes [2]. This targeted activation is designed to confer a significantly improved therapeutic window compared to non-targeted HDAC inhibitors [2].

Why Tefinostat Cannot Be Readily Substituted: The Critical Role of hCE-1 Dependent Activation


Tefinostat's key differentiator is its hCE-1-dependent activation, a feature that fundamentally separates it from most other HDAC inhibitors [1]. Unlike broad-spectrum HDAC inhibitors (e.g., Panobinostat, Vorinostat) or even other selective HDAC6 inhibitors (e.g., Ricolinostat/ACY-1215) , Tefinostat's activity is contingent on the presence of hCE-1 within the target cell. This prodrug design results in a 20-100-fold increase in anti-proliferative potency specifically in hCE-1-expressing monocytoid cells [1]. The consequence is a vastly different therapeutic profile; a non-cleavable analogue of Tefinostat, CHR-8185, does not replicate its monocytoid specificity and causes considerable cytotoxicity in normal cells, confirming the essential role of hCE-1 for both efficacy and safety [1]. Therefore, substituting Tefinostat with a different HDAC inhibitor would mean abandoning this cell-type-specific targeting, potentially losing the therapeutic window and gaining systemic toxicities typical of non-targeted agents [2].

Quantitative Evidence Guide for Tefinostat: Comparative Potency, Selectivity, and Safety


Lineage-Selective Potency: Tefinostat IC50 in Monocytoid AML vs. Non-Monocytoid AML

Tefinostat demonstrates a significant and quantifiable lineage-specific activity. It is significantly more potent against monocytoid-lineage AML samples (FAB types M4 and M5) compared to other AML subtypes. This differential sensitivity is a direct result of hCE-1-mediated activation [1].

Acute Myeloid Leukemia Monocytoid-lineage IC50 Selectivity

Safety Advantage: Differential Cytotoxicity of Tefinostat vs. Non-Targeted Analogue in Normal Cells

The hCE-1-dependent mechanism provides a crucial safety advantage. At concentrations that are toxic to AML cells, Tefinostat spares normal bone marrow cells. This contrasts sharply with the hCE-1-independent analogue CHR-8185, which does not share this selectivity [1].

Normal Bone Marrow Selectivity Cytotoxicity CHR-8185

Mechanistic Basis for Selectivity: Correlation of hCE-1 Expression with Tefinostat Sensitivity

The level of the activating enzyme hCE-1 directly correlates with Tefinostat's efficacy, establishing a clear pharmacodynamic link. This validates the targeted activation mechanism and identifies a potential predictive biomarker for response [1].

hCE-1 CES1 Pharmacodynamics Biomarker

Preclinical Rationale for Combination Therapy: Synergy with Cytarabine

In preclinical models, Tefinostat demonstrates strong synergy with cytarabine, a standard-of-care chemotherapeutic for AML. This quantitative measure of synergy supports the use of Tefinostat in combination regimens, a key differentiator in therapeutic strategy [1].

Combination Therapy Cytarabine Synergy Combination Index

Clinical Development Focus: Targeted Investigation in Monocytoid Malignancies

The clinical development of Tefinostat is uniquely focused on indications where hCE-1 expression is high. It has advanced to Phase 2 clinical trials for Chronic Myelomonocytic Leukemia (CMML), an orphan disease with a high unmet need, validating the preclinical targeting strategy [1]. This is a stark contrast to broad-spectrum HDAC inhibitors that are tested across many, often unselected, patient populations.

Clinical Trial Phase 2 CMML Translational Research

Improved Tolerability Profile in Phase 1 Compared to Non-Targeted HDAC Inhibitors

A first-in-human Phase 1 study in advanced hematological malignancies showed that Tefinostat was well tolerated and did not produce the dose-limiting toxicities (DLTs) commonly associated with non-targeted HDAC inhibitors, such as fatigue, diarrhea, and thrombocytopenia [1]. This provides preliminary clinical evidence supporting the improved therapeutic window predicted by preclinical data.

Phase 1 Tolerability Dose-Limiting Toxicities Safety

Ideal Application Scenarios for Tefinostat: From Targeted Research to Clinical Development


Preclinical Development of Therapies for Monocytoid Leukemias (AML M4/M5, CMML)

Tefinostat is the optimal tool compound for investigating targeted therapies in hCE-1-expressing malignancies. Its quantifiable lineage-selectivity (4.6-fold lower median IC50 in M4/M5 AML [1]) and strong synergy with cytarabine (median CI = 0.51 [2]) make it a rational candidate for use in in vitro and in vivo models of monocytoid leukemias. Research programs focused on CMML or monocytic AML subtypes should prioritize Tefinostat over non-targeted HDAC inhibitors to achieve cell-type-specific effects and model a more favorable therapeutic index.

Investigating hCE-1 as a Predictive Biomarker

The well-defined, quantifiable relationship between hCE-1 expression and Tefinostat sensitivity (p = 0.001 [2]) positions the compound as a key reagent in pharmacodynamic and biomarker studies. Researchers can use Tefinostat to validate hCE-1 expression as a patient stratification tool or to explore mechanisms of resistance in HDAC inhibitor therapy. The availability of the non-cleavable analogue CHR-8185 [1] provides a built-in negative control for such experiments, enabling robust assay development.

Designing Safer HDAC Inhibitor Combination Regimens

Given the evidence that Tefinostat spares normal bone marrow cells at cytotoxic concentrations while showing synergy with standard agents like cytarabine [1][2], it is an ideal candidate for designing combination therapy studies. Research aimed at improving the tolerability of AML regimens while maintaining or enhancing efficacy should consider incorporating Tefinostat into the experimental design, as it may allow for a more potent anti-leukemic effect without exacerbating myelosuppression.

Targeted Clinical Investigation in CMML and Inflammatory Conditions

For clinical researchers and pharmaceutical developers, Tefinostat's advancement to Phase 2 trials for CMML [3] and for cancer-associated inflammation in HCC (NCT02759601 [4]) validates its translational path. The compound's unique mechanism and early clinical tolerability profile [5] support its further investigation in these niche, high-unmet-need indications where hCE-1 expression is a common feature of the disease biology. This provides a clear, data-driven rationale for inclusion in clinical study protocols targeting these specific diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tefinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.